4-tert-Butylcalix[4]arene

Catalog No.
S751999
CAS No.
60705-62-6
M.F
C44H56O4
M. Wt
648.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylcalix[4]arene

CAS Number

60705-62-6

Product Name

4-tert-Butylcalix[4]arene

IUPAC Name

5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

Molecular Formula

C44H56O4

Molecular Weight

648.9 g/mol

InChI

InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3

InChI Key

NVKLTRSBZLYZHK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O

The exact mass of the compound 4-tert-Butylcalix[4]arene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butylcalix[4]arene (CAS: 60705-62-6) is a foundational macrocyclic scaffold characterized by a cyclic tetramer of p-tert-butylphenol linked by methylene bridges. It features an electron-rich hydrophobic cavity of approximately 10 nm³ and a rigid 'cone' conformation stabilized by continuous intramolecular hydrogen bonding at the lower rim [1]. In procurement and material selection, its primary value lies in its dual functionality: the upper-rim tert-butyl groups provide exceptional solubility in organic solvents, while the lower-rim hydroxyls serve as highly accessible sites for targeted functionalization. This makes it a critical, process-friendly precursor for synthesizing selective ionophores, extraction agents, and gravimetric sensor coatings.

Substituting 4-tert-butylcalix[4]arene with closely related analogs fundamentally compromises either processability or thermodynamic binding efficiency. If a buyer substitutes the target with unsubstituted calix[4]arene (removing the tert-butyl groups), the macrocycle's solubility in standard organic solvents plummets, drastically complicating high-concentration, solution-phase derivatization [1]. Conversely, substituting with larger homologs like 4-tert-butylcalix[6]arene introduces severe conformational flexibility; the [6]arene shifts between multiple structural states (e.g., winged-cone, 1,2,3-alternate), destroying the pre-organized geometry required for high-affinity, low-entropy complexation of small target analytes [2].

Thermodynamic Stability of the Cone Conformation vs. Calix[6]arene

The binding affinity of calixarene scaffolds is heavily dependent on their pre-organized structure. 4-tert-Butylcalix[4]arene is rigidly locked in a 'cone' conformation due to strong, continuous intramolecular hydrogen bonding among its four lower-rim hydroxyl groups. In contrast, the larger 4-tert-butylcalix[6]arene comparator is conformationally flexible, existing in dynamic equilibrium among 'pinched cone', 'winged cone', and '1,2,3-alternate' conformations, with the energy difference between the winged-cone and 1,2,3-alternate forms being as low as 50 kJ/mol [1]. This flexibility in the [6]arene imposes a significant entropic penalty during guest binding, whereas the pre-organized [4]arene cone requires minimal structural reorganization.

Evidence DimensionConformational rigidity and dominant state
Target Compound DataLocked 'cone' conformation (highly stable, continuous H-bonding)
Comparator Or Baseline4-tert-butylcalix[6]arene (Flexible; dynamic equilibrium among multiple conformations with low energy barriers ~50 kJ/mol)
Quantified DifferenceComplete conformational lock in [4]arene vs. multi-state flexibility in [6]arene
ConditionsSolution and solid-state structural analysis

A rigidly pre-organized cavity eliminates the entropic cost of conformational locking during complexation, directly increasing binding affinity and selectivity for target analytes.

Enhanced Organic Solubility for Scalable Derivatization vs. Unsubstituted Calix[4]arene

For downstream functionalization, the solubility of the macrocyclic precursor is a critical procurement metric. 4-tert-Butylcalix[4]arene exhibits high solubility in common non-polar and moderately polar organic solvents, achieving concentrations >10 mg/mL in chloroform, toluene, and dichloromethane [1]. Conversely, the de-tert-butylated baseline (unsubstituted calix[4]arene) is notoriously insoluble in most standard organic solvents at room temperature, often requiring high-boiling solvents or massive dilution to achieve workable reaction conditions. The presence of the upper-rim tert-butyl groups disrupts crystal lattice packing just enough to facilitate excellent solvation.

Evidence DimensionSolubility in standard organic solvents (e.g., toluene, chloroform)
Target Compound DataHighly soluble (>10 mg/mL)
Comparator Or BaselineUnsubstituted calix[4]arene (Poorly soluble/insoluble at standard concentrations)
Quantified DifferenceOrders of magnitude higher solubility in non-polar processing solvents
ConditionsRoom temperature dissolution in common organic synthesis solvents

High solubility allows for concentrated, scalable, and high-yield solution-phase derivatization, reducing solvent waste and reactor volume requirements.

Higher Gravimetric Sensor Sensitivity via Exact Cavity Size Matching

The internal cavity volume of 4-tert-butylcalix[4]arene (~10 nm³) provides an exact size match for small target molecules, outperforming larger analogs in sensor applications. In gravimetric detection studies using quartz crystal microbalances (QCM), sensors coated with permethylated 4-tert-butylcalix[4]arene demonstrated rapid (t90 = 1-2 min) and highly sensitive responses to small analytes like Xenon [1]. When compared to the 4-tert-butylcalix[6]arene comparator, the [6]arene layers exhibited significantly lower sensitivity and longer reversibility times due to their excessive bulkiness and mismatched, overly large cavities. Similar size-match superiority for the [4]arene scaffold has been quantified in the sub-ppm detection of N-nitrosodimethylamine (NDMA) [2].

Evidence DimensionSensor sensitivity and response time for small molecules
Target Compound DataHigh sensitivity, rapid response (t90 = 1-2 min), exact size match (~10 nm³ cavity)
Comparator Or Baseline4-tert-butylcalix[6]arene (Lower sensitivity, slower reversibility, mismatched cavity)
Quantified DifferenceSignificantly higher signal-to-noise and faster kinetics for small molecule entrapment
ConditionsQCM gravimetric sensing of Xenon and NDMA vapors

Procuring the [4]arene ensures the precise spatial constraints required to achieve low limits of detection (LOD) in environmental and medical gas sensing.

Precursor for Selective Metal Ion Extraction Agents

Due to its rigid cone conformation and high solubility in organic processing solvents, 4-tert-butylcalix[4]arene is the standard precursor for synthesizing lower-rim functionalized extractants. By appending specific chelating groups (e.g., tetrahydroxamate or phosphine oxides), the pre-organized scaffold efficiently and selectively extracts target metal cations, such as actinides or lanthanides, from aqueous waste streams without the entropic penalties associated with flexible larger macrocycles[1].

Active Coating for Gravimetric Gas and Vapor Sensors

The precise ~10 nm³ cavity size of the[4]arene makes it highly effective as a receptor layer in Quartz Crystal Microbalance (QCM) and Surface Acoustic Wave (SAW) sensors. It provides rapid, reversible entrapment of small molecules like Xenon and N-nitrosodimethylamine (NDMA), achieving lower limits of detection than bulkier calix[6]arene or calix[8]arene analogs [2].

Scaffold for Fluorous and Amphiphilic Receptors

The straightforward derivatization of the lower rim allows for the attachment of perfluoroalkyl chains or polyamine moieties. The high initial solubility of 4-tert-butylcalix[4]arene ensures that these functionalization reactions can be run at scale, yielding specialized receptors that maintain the locked cone geometry necessary for advanced molecular recognition in fluorous biphasic systems or biological membranes [3].

XLogP3

13

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

648.41786026 Da

Monoisotopic Mass

648.41786026 Da

Heavy Atom Count

48

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

60705-62-6

Wikipedia

4-tert-Butylcalix[4]arene

Dates

Last modified: 08-15-2023

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